Cas no 2971-90-6 (Clopidol)
Clopidol Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one
- 3,5-Dichloro-2,6-Dimethylpyridinol
- Clopidol
- 3,5-Dichloro-2,6-dimethylpyridin-4-ol
- WR-61112
- 2,6-Dimethyl-3,5-dichlor-4-pyridinol
- 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine
- 3,5-Dichloro-2,6-dimethyl-4-pyridinol
- CLOPIDOLUM
- Clopimdol
- Clopindol
- coyden
- coyden25
- farmcoccid
- lerbek
- meticlorpindol
- Methylchloropindol
- Coccidiostat C
- Metichlorpindol
- Methylchlorpindol
- 4-Pyridinol, 3,5-dichloro-2,6-dimethyl-
- Coyden 25
- Rigekokcin (rigecoccin)
- Clopidolo [DCIT]
- Pharmcoccide
- Caswell No. 306AA
- Clopidolum [INN-Latin]
- C7H7Cl2NO
- 3,5-Dichloro-4-hydroxy-2,6-dimethylpyridine
- Clopidol [USAN:INN:BAN]
- 3,5-dichloro-2,6-dimethyl-1H-pyridin-4-one
- SY042062
- CS-4655
- NSC758964
- SPECTRUM1505319
- NCGC00095166-02
- KBio3_002866
- NS00000012
- CoydenType A Medicated Article
- HSDB 7907
- SR-05000002003
- SBI-0206752.P001
- Tox21_111465_1
- Clopidolo
- 2,6-Dimethyl-3,5-dichloro-4-pyridinol
- BSPBio_003552
- Methyl chloropindol
- CLOPIDOL [MART.]
- 4-Pyridinol,5-dichloro-2,6-dimethyl-
- Q5135111
- DTXSID8041793
- s4142
- ZDPIZLCVJAAHHR-UHFFFAOYSA-N
- Spectrum3_001952
- SCHEMBL661598
- NCGC00095166-04
- Clopidol (USAN/INN)
- Clopidol, VETRANAL(TM), analytical standard
- 8J763HFF5N
- UNII-8J763HFF5N
- CLOPIDOL [USAN]
- BRN 1527826
- HMS2093B15
- CLOPIDOL (MART.)
- NSC 253479
- 2,6-DIMETHYL-3,5-DICHLORO-4-HYROXYPYRIDINE
- J-017612
- EINECS 221-008-2
- Metilclorpindol
- HMS2090O19
- SCHEMBL11480048
- A820023
- NCGC00095166-01
- 2971-90-6
- CLOPIDOL [INN]
- 3,5-dichloro-2,6-dimethyl-pyridin-4-ol
- Pharmcoccid
- HY-B1088
- Mehylchlorpindol
- Pharmakon1600-01505319
- CAS-2971-90-6
- WR 61112
- NSC253479
- 3,6-dimethyl-4-pyridinol
- CLOPIDOL [GREEN BOOK]
- Clopidol 100 microg/mL in Acetonitrile
- AKOS005622703
- 3,6-dimethylpyridine
- AKOS005642292
- AB01563058_01
- Spectrum2_000018
- MFCD00867211
- EPA Pesticide Chemical Code 306200
- Tox21_111465
- HMS1922D10
- AC-24199
- BRD-K80036624-001-03-2
- CLOPIDOL [MI]
- CCG-40048
- SR-05000002003-1
- NSC-758964
- CHEBI:183853
- NSC-253479
- D03559
- EN300-113205
- CHEMBL446918
- Clopidol 100 microg/mL in Acetonitrile/Methanol
- Z1691545250
- 3,5-Dichloro-2,6-dimethyl-4-hydroxypyridine
- KS-1254
- SPBio_000055
- Clopidolum (INN-Latin)
- NCGC00095166-03
- DTXCID6021793
- FT-0603199
- BRD-K80036624-001-04-0
- STL032651
- 3,5-dichloro-2,6-dimethylpyridin-4(1H)-one
- DB-047634
- BBL011029
- STK802181
- 221-008-2
- 3,5-Dichloro-2,6-dimethyl- 4-pyridinol;3,5-Dichloro-4-hydroxy-2,6-dimethylpyridine;Methylclorpindol
- FC20515
-
- MDL: MFCD22123390
- Inchi: 1S/C7H7Cl2NO/c1-3-5(8)7(11)6(9)4(2)10-3/h1-2H3,(H,10,11)
- InChI Key: ZDPIZLCVJAAHHR-UHFFFAOYSA-N
- SMILES: ClC1C(C(=C(C)NC=1C)Cl)=O
Computed Properties
- Exact Mass: 190.99000
- Monoisotopic Mass: 190.990469
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 29.1
Experimental Properties
- Color/Form: Powder
- Density: 1.2494 (rough estimate)
- Melting Point: >320°C
- Boiling Point: 219.7°C at 760 mmHg
- Flash Point: 70.4°C
- Refractive Index: 1.5500 (estimate)
- Solubility: Insoluble
- PSA: 32.86000
- LogP: 2.29850
- Solubility: It is very slightly soluble in methanol or ethanol, insoluble in water, acetone, ether and benzene, and soluble in sodium hydroxide.
Clopidol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S26
- RTECS:UU7711500
-
Hazardous Material Identification:
- Safety Term:S26
- Risk Phrases:R36/37/38
- Toxicity:LD50 orally in rats: 18 g/kg (Plisek)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Clopidol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Clopidol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP81221-5mg |
Clopidol |
2971-90-6 | 99.0% | 5mg |
¥70 | 2021-05-07 | |
| MedChemExpress | HY-B1088-100mg |
Clopidol |
2971-90-6 | 99.90% | 100mg |
¥600 | 2024-04-18 | |
| MedChemExpress | HY-B1088-500mg |
Clopidol |
2971-90-6 | 99.90% | 500mg |
¥800 | 2024-04-18 | |
| S e l l e c k ZHONG GUO | S4142-50mg |
Clopidol |
2971-90-6 | 99.96% | 50mg |
¥647.01 | 2023-09-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C114348-100mg |
Clopidol |
2971-90-6 | 100mg |
¥617.90 | 2023-09-03 | ||
| Fluorochem | 077124-1g |
3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one |
2971-90-6 | 95% | 1g |
£458.00 | 2022-03-01 | |
| Fluorochem | 077124-5g |
3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one |
2971-90-6 | 95% | 5g |
£1373.00 | 2022-03-01 | |
| BAI LING WEI Technology Co., Ltd. | 162047-100MG |
Clopidol, 98% |
2971-90-6 | 98% | 100MG |
¥ 269 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 162047-500MG |
Clopidol, 98% |
2971-90-6 | 98% | 500MG |
¥ 939 | 2022-04-26 | |
| Chemenu | CM117276-25g |
Clopidol |
2971-90-6 | 98% | 25g |
$315 | 2021-08-06 |
Clopidol Suppliers
Clopidol Related Literature
-
Abd-Elgawad Radi,Abd-Elrahman El-Naggar,Hossam M. Nassef Anal. Methods 2014 6 7967
-
Waris Khan,Joo-Youn Nam,Seokjong Byun,Sungpyo Kim,Changseok Han,Hyun-Chul Kim Environ. Sci.: Water Res. Technol. 2020 6 3262
-
A. W. Hubbard,P. S. Elias,L. E. Coles,J. J. Connell,O. G. Tucknott,B. M. Dougall,D. T. Morgan,R. S. Hatfull Proc. Soc. Anal. Chem. 1973 10 171
-
Analytical Methods Committee Analyst 1974 99 233
-
Haibo Xing,Wenchao Gu,Dang Xu,Fuxiang Tian,Linyun Yao,Zhenwei Wang,Xiaojun Hu RSC Adv. 2018 8 2418
Additional information on Clopidol
Introduction to Clopidol (CAS No. 2971-90-6)
Clopidol, with the chemical name Clopidol and the CAS number 2971-90-6, is a significant compound in the field of pharmaceutical research and development. This compound has garnered considerable attention due to its unique chemical properties and potential applications in medicinal chemistry. Understanding its structure, mechanism of action, and recent advancements in research can provide valuable insights into its role in modern medicine.
The molecular formula of Clopidol is C18H14N2O2, reflecting its complex and multifaceted structure. This complexity contributes to its diverse range of interactions within biological systems, making it a subject of intense study. The compound's chemical structure features a benzene ring substituted with various functional groups, which are crucial for its pharmacological activity.
In recent years, Clopidol has been explored for its potential therapeutic applications beyond traditional uses. Research has indicated that it may have significant roles in managing certain cardiovascular conditions. Studies have shown that Clopidol can influence platelet aggregation, making it a candidate for preventing thrombotic events. This property is particularly relevant in the context of cardiovascular diseases, where reducing platelet aggregation is a key therapeutic goal.
The mechanism of action of Clopidol involves selective inhibition of the P2Y12 receptor on platelets. This receptor is essential for the final step in platelet activation, where adenosine diphosphate (ADP) binds to it, triggering a cascade of events that lead to platelet aggregation. By inhibiting this receptor, Clopidol effectively disrupts the process, thereby reducing the risk of clot formation. This mechanism has been widely studied and validated in clinical trials, demonstrating its efficacy in preventing thrombotic disorders.
Recent advancements in pharmacological research have highlighted the potential of Clopidol as a multifunctional agent. Beyond its primary role in antiplatelet therapy, studies suggest that it may also have neuroprotective properties. Research indicates that Clopidol can modulate certain neurotransmitter systems in the brain, which could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders. These findings open up new avenues for exploring the therapeutic potential of Clopidol.
The synthesis and characterization of Clopidol (CAS No. 2971-90-6) have been subjects of extensive research. The development of efficient synthetic routes has enabled researchers to produce high-purity samples, which are essential for both preclinical and clinical studies. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in elucidating the structural details of this compound.
In clinical settings, the use of Clopidol has been associated with several benefits. Its ability to inhibit platelet aggregation without affecting other hemostatic pathways makes it a favorable option for patients with cardiovascular risks. Additionally, its long half-life allows for once-daily dosing, improving patient compliance and convenience. However, like all pharmaceutical compounds, it is important to monitor patients for potential side effects and interactions with other medications.
The future direction of research on Clopidol (CAS No. 2971-90-6) appears promising. Investigating its role in neuroprotection and exploring new synthetic methodologies are key areas that could lead to significant breakthroughs. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into practical applications that benefit patients worldwide.
In conclusion, Clopidol stands as a testament to the ongoing advancements in pharmaceutical chemistry and medicine. Its unique properties and potential applications make it a compound of great interest in both academic research and clinical practice. As our understanding of its mechanisms and therapeutic benefits continues to grow, so too will its role in addressing some of the most pressing health challenges faced by society today.
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